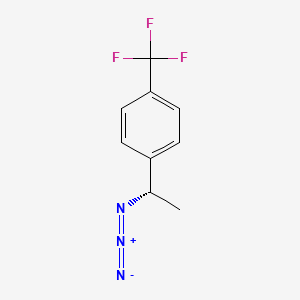
(S)-4-Trifluoromethyl-alpha-methylbenzyl azide
Descripción general
Descripción
(S)-4-Trifluoromethyl-alpha-methylbenzyl azide (TFMAB) is a chemical compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 106°C. TFMAB is a useful reagent for the synthesis of a variety of compounds, and it has been used in the synthesis of a wide range of organic and inorganic compounds. Additionally, TFMAB has been used as an initiator in the polymerization of various monomers, and it has been used to catalyze various reactions.
Aplicaciones Científicas De Investigación
Synthetic Approaches and Applications in Organic and Materials Chemistry
- Application : Azide compounds play a pivotal role for subsequent synthesis of organonitrogens such as amines and triazoles that are essential compounds in organic and materials chemistry . Triazoles that can be synthesized by the ‘click’ reaction have attracted attention in the development of pharmaceuticals and other industries .
- Methods : The reaction between organic azides and alkyne derivatives via the Cu (I)-catalyzed azide–alkyne cycloaddition (CuAAC) is an efficient strategy to combine phthalocyanines and analogues with different materials .
- Results : This approach is also being relevant to conjugate phthalocyanines with carbohydrates and to obtain new sophisticated molecules; in such way, new systems with significant potential applications become available .
Applications in Glycobiology
- Application : Click chemistry, including the use of azides, has created a new method for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies .
- Methods : The [3 + 2] dipolar cycloadditions of azides with strained alkynes and the Staudinger ligation of azides and triarylphosphines have been widely used among the extant click reactions .
- Results : This has allowed researchers to explore the functions of glycan, the most complex and ubiquitous post-translational modification, which is involved in a number of physiological and pathological processes .
Reactions of Azides
- Application : Azides are used in a variety of reactions, including substitution, reduction, and rearrangements. They are particularly useful for forming C-N bonds in nucleophilic substitution reactions .
- Methods : Primary and secondary alkyl halides and sulfonates are readily displaced by N3–, resulting in alkyl azides. The usual procedure is to use an azide salt such as NaN3 or KN3 with the appropriate alkyl halide in a polar aprotic solvent .
- Results : The organic azide products are reasonably stable and have found use as pharmaceuticals or as useful probes for studying chemical biology .
Cross-Linkers in Material Sciences
- Application : Organic azides are used as cross-linkers in material sciences. They release nitrogen by thermal activation or photolysis, producing highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .
- Methods : Organic azides with multiple azide functions are employed which can either be small molecules or oligo- and polymers .
- Results : This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
Synthesis of Azides
- Application : Azides are synthesized for various purposes in organic chemistry .
- Methods : The methods for synthesizing azides vary, but one common method is the olefin hydroazidation reaction .
- Results : The synthesized azides can then be used in a variety of applications, including the ones mentioned above .
Applications in Porphyrinoids
- Application : Azides and porphyrinoids can give rise to new derivatives with significant biological properties and as new materials’ components .
- Methods : Significant synthetic approaches have been studied .
- Results : A wide range of products (e.g., microporous organic networks, rotaxane and dendritic motifs, dendrimers as liquid crystals, as blood substitutes for transfusions and more) have been produced .
Azide-Alkyne Cycloadditions
- Application : An interesting and useful application of organic azides is the “copper-catalyzed azide-alkyne cycloaddition”, more commonly known as the "alkyne-azide click reaction" .
- Methods : This reaction involves the cycloaddition of a cyclic alkyne and an organic azide, leading to an aromatic triazole .
- Results : This reaction has been discovered more than 60 years ago and enjoys a remarkable popularity .
Azides in Explosives
- Application : Azides are substances containing the N3- group. They exist as inorganic salts, organic compounds, organo-metals, or complexes. Some organic substances that contain the azido group are used in explosives .
- Methods : The preparation of these explosives involves careful handling of azides due to their explosive nature .
- Results : Various copper azides that form as a result of this reaction exhibit differing degrees of sensitivity, some being more sensitive than lead azide itself .
Azides as Masked Amines
- Application : Organic azides serve as “masked” amines. They can be reduced to primary amines, liberating N2 in the process .
- Methods : If treated with a reducing agent, such as LiAlH4 or even catalytic hydrogenation (Pd/C, H2), organic azides can be reduced to primary amines .
- Results : This makes for a very useful route to primary amines from alkyl halides .
Safety And Hazards
Propiedades
IUPAC Name |
1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-6(14-15-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNUOERZVCLBMV-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Trifluoromethyl-alpha-methylbenzyl azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



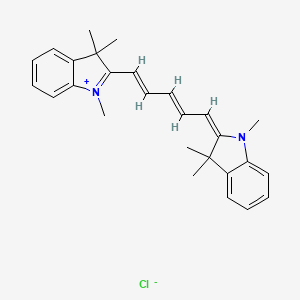
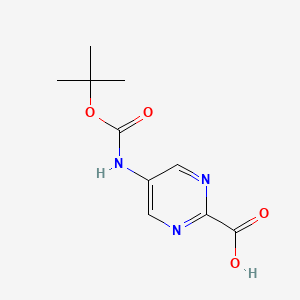
![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)
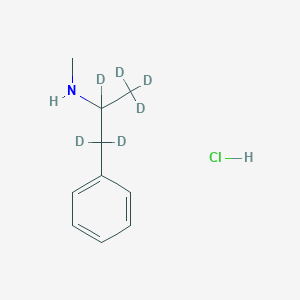
![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)
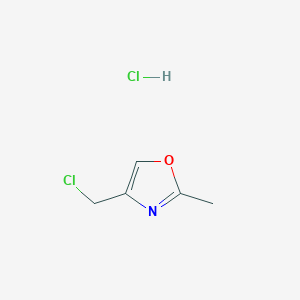
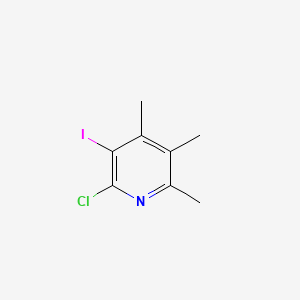
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid](/img/structure/B1436140.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)
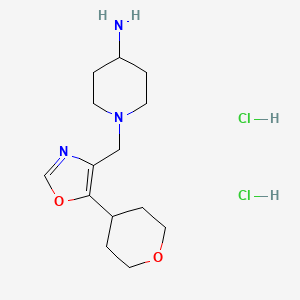

![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)
![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)